N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide
Overview
Description
N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a 4-chlorophenyl group, a hydroxyl group at the 2-position, and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the 4-chlorophenyl group.
Amidation: The final step involves the reaction of the chlorinated product with an amine, such as 4-chloroaniline, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: N-(4-chlorophenyl)-2-amino-5-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(4-chlorophenyl)-2-oxo-5-nitrobenzamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-hydroxybenzamide: Lacks the nitro group, which may result in different biological activity and chemical reactivity.
N-(4-chlorophenyl)-5-nitrobenzamide: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
N-(4-chlorophenyl)-2-amino-5-nitrobenzamide:
Uniqueness
N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-1-3-9(4-2-8)15-13(18)11-7-10(16(19)20)5-6-12(11)17/h1-7,17H,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYKTFABNOULII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877377 | |
Record name | Salicylanilide, 4'-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6490-98-8 | |
Record name | 4′-Chloro-2-Hydroxy-5-nitrobenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6490-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylanilide, 4'-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF BV-13 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Salicylanilide, 4'-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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